molecular formula C12H16O4 B8628438 Ethyl 3-[4-hydroxy-2-(methyloxy)phenyl]propanoate

Ethyl 3-[4-hydroxy-2-(methyloxy)phenyl]propanoate

Cat. No. B8628438
M. Wt: 224.25 g/mol
InChI Key: BXOKRNGBYFQYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-hydroxy-2-(methyloxy)phenyl]propanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[4-hydroxy-2-(methyloxy)phenyl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[4-hydroxy-2-(methyloxy)phenyl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-[4-hydroxy-2-(methyloxy)phenyl]propanoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)8-11(9)15-2/h4,6,8,13H,3,5,7H2,1-2H3

InChI Key

BXOKRNGBYFQYGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 3-[4-hydroxy-2-(methyloxy)phenyl]propanoic acid (229 mg, 1.17 mmol) in EtOH (14 mL) was added concentrated H2SO4 (0.031 mL, 0.58 mmol) and the reaction heated at reflux under nitrogen for 1 h. The mixture was then cooled to ambient temperature poured into ice (ca. 30 mL) and saturated aqueous Na2CO3 (60 mL) added. The mixture was then extracted with EtOAc (2×50 mL) and the combined organic layer washed with brine (70 mL) and concentrated under vacuum. The residue was then purified by SPE (silica, 5 g cartridge) eluting with cyclohexane:EtOAc (gradient 10:1 to 2:1) to afford the title compound (217 mg).
Quantity
229 mg
Type
reactant
Reaction Step One
Name
Quantity
0.031 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.